molecular formula C18H17ClF3NO B14561357 4-Benzyl-2-[4-chloro-3-(trifluoromethyl)phenyl]morpholine CAS No. 62243-75-8

4-Benzyl-2-[4-chloro-3-(trifluoromethyl)phenyl]morpholine

Cat. No.: B14561357
CAS No.: 62243-75-8
M. Wt: 355.8 g/mol
InChI Key: XJFNEHQNSZWJTN-UHFFFAOYSA-N
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Description

4-Benzyl-2-[4-chloro-3-(trifluoromethyl)phenyl]morpholine is a complex organic compound that features a morpholine ring substituted with a benzyl group and a phenyl ring bearing chloro and trifluoromethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-2-[4-chloro-3-(trifluoromethyl)phenyl]morpholine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable halogenating agent, such as thionyl chloride, to form 2-chloroethylamine. This intermediate is then cyclized to form morpholine.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction. Benzyl chloride reacts with morpholine in the presence of a base, such as sodium hydroxide, to yield 4-benzylmorpholine.

    Substitution on the Phenyl Ring: The phenyl ring with chloro and trifluoromethyl substituents can be synthesized separately. A Friedel-Crafts acylation reaction can be used to introduce the chloro group, followed by a trifluoromethylation reaction using a reagent like trifluoromethyl iodide.

    Coupling of the Phenyl and Morpholine Rings: The final step involves coupling the substituted phenyl ring with the benzylated morpholine. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate boron reagents and palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-2-[4-chloro-3-(trifluoromethyl)phenyl]morpholine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or trifluoromethyl groups, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Substituted morpholine derivatives.

Scientific Research Applications

4-Benzyl-2-[4-chloro-3-(trifluoromethyl)phenyl]morpholine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biochemical pathways and molecular interactions.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-Benzyl-2-[4-chloro-3-(trifluoromethyl)phenyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and trifluoromethyl groups can enhance binding affinity and selectivity towards these targets. The compound may modulate the activity of these targets by acting as an agonist or antagonist, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Benzyl-2-[4-chloro-3-(trifluoromethyl)phenyl]piperidine: Similar structure but with a piperidine ring instead of a morpholine ring.

    4-Benzyl-2-[4-chloro-3-(trifluoromethyl)phenyl]pyrrolidine: Similar structure but with a pyrrolidine ring instead of a morpholine ring.

    4-Benzyl-2-[4-chloro-3-(trifluoromethyl)phenyl]tetrahydrofuran: Similar structure but with a tetrahydrofuran ring instead of a morpholine ring.

Uniqueness

4-Benzyl-2-[4-chloro-3-(trifluoromethyl)phenyl]morpholine is unique due to the presence of the morpholine ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various applications.

Properties

CAS No.

62243-75-8

Molecular Formula

C18H17ClF3NO

Molecular Weight

355.8 g/mol

IUPAC Name

4-benzyl-2-[4-chloro-3-(trifluoromethyl)phenyl]morpholine

InChI

InChI=1S/C18H17ClF3NO/c19-16-7-6-14(10-15(16)18(20,21)22)17-12-23(8-9-24-17)11-13-4-2-1-3-5-13/h1-7,10,17H,8-9,11-12H2

InChI Key

XJFNEHQNSZWJTN-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1CC2=CC=CC=C2)C3=CC(=C(C=C3)Cl)C(F)(F)F

Origin of Product

United States

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